Fexofenadine D10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fexofenadine D10 is a deuterated form of fexofenadine, a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the pharmacokinetic properties of the compound. This compound retains the therapeutic effects of its non-deuterated counterpart while potentially offering improved metabolic stability and reduced side effects.

Mécanisme D'action

Target of Action

Fexofenadine D10, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. By blocking the H1 receptor, this compound prevents histamine from binding and exerting its effects, thereby alleviating symptoms associated with allergies .

Mode of Action

This compound interacts with its target, the H1 histamine receptor, by antagonizing the actions of histamine . Histamine is an endogenous compound predominantly responsible for allergic symptomatology . By preventing histamine from binding to the H1 receptor, this compound inhibits the physiological effects of histamine, including vasodilation, increased vascular permeability, and sensory nerve stimulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . Histamine, upon release from mast cells and basophils during an allergic reaction, binds to H1 receptors and triggers a cascade of reactions leading to allergy symptoms. This compound, by blocking the H1 receptor, inhibits this pathway and thus alleviates the symptoms of allergies .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly, allowing for an onset of action within 1 hour . The principal pathways of this compound elimination are biliary and renal, with approximately 80% of an ingested dose eliminated in the feces and 11% eliminated in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms. By antagonizing the H1 receptor, this compound prevents histamine from exerting its effects, thereby reducing the severity of symptoms associated with allergic rhinitis and chronic idiopathic urticaria . These symptoms include repeated sneezing, runny nose, itchy eyes or skin, and general body fatigue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of this compound, reducing its bioavailability . Additionally, genetic polymorphisms, particularly in the ATP-binding cassette subfamily B member 1 (ABCB1) gene, may influence the pharmacokinetics of this compound .

Analyse Biochimique

Biochemical Properties

Fexofenadine D10 interacts with the H1 receptor, a protein involved in mediating hypersensitivity and allergic reactions . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction is highly selective, with this compound carrying little-to-no activity at off-targets .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in allergic responses. It prevents the aggravation of allergic rhinitis and chronic idiopathic urticaria, reducing the severity of symptoms associated with these conditions . It does this by blocking the H1 receptor, thereby inhibiting the release of histamine and other inflammatory mediators .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the H1 receptor. It is considered an “inverse agonist” of the H1 receptor because it binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction is highly selective, and there is no evidence that this compound carries antidopaminergic or antiserotonergic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a positive antihistamine effect, which is probably no worse than the second-generation antihistamines . It also has a favorable safety profile, which is more likely better than that of the first-generation antihistamines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to ameliorate Parkinson’s disease-related pathologies .

Metabolic Pathways

This compound is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fexofenadine D10 involves several key steps:

Starting Materials: The synthesis begins with benzene and methallyl as starting reactants.

Friedel–Crafts Alkylation: Benzene undergoes Friedel–Crafts alkylation with methallyl chloride in the presence of a Lewis acid catalyst to form an intermediate.

Hydrolysis and Oxidation: The intermediate is hydrolyzed and oxidized to form a carboxylic acid derivative.

Esterification and Reduction: The carboxylic acid derivative is esterified and then reduced to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions: Fexofenadine D10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

Reduction: Reduction reactions can convert carboxylic acids to alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Fexofenadine D10 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects on reaction mechanisms.

Biology: Investigated for its potential to reduce metabolic degradation in biological systems.

Medicine: Explored for its improved pharmacokinetic properties in treating allergic conditions.

Industry: Utilized in the development of new antihistamine formulations with enhanced efficacy and safety profiles.

Comparaison Avec Des Composés Similaires

Cetirizine: Another second-generation antihistamine with similar therapeutic effects but higher sedative potential.

Loratadine: A non-sedating antihistamine with a longer duration of action but different metabolic pathways.

Desloratadine: An active metabolite of loratadine with improved efficacy and safety profiles.

Uniqueness of Fexofenadine D10: this compound stands out due to its deuterated structure, which offers enhanced metabolic stability and reduced side effects compared to its non-deuterated counterparts. This makes it a promising candidate for further research and development in the field of antihistamine therapy.

Propriétés

Numéro CAS |

1215900-18-7 |

|---|---|

Formule moléculaire |

C32H29NO4D10 |

Poids moléculaire |

511.73 |

Apparence |

White to Off-White Solid |

Pureté |

0.98 |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

83799-24-0 (unlabelled) |

Synonymes |

4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |

Étiquette |

Fexofenadine |

Origine du produit |

United States |

Q1: Why is Fexofenadine D10 used as an internal standard for Fexofenadine quantification in the LC-MS/MS method described in the research?

A1: The research utilizes this compound as an internal standard due to its structural similarity to Fexofenadine. [] This similarity leads to comparable physicochemical behaviors during sample preparation and analysis. The difference in mass due to the ten deuterium atoms allows the mass spectrometer to differentiate between the analyte (Fexofenadine) and the internal standard (this compound). By comparing the signal ratios of the analyte and internal standard, the method corrects for potential variations during sample processing and ionization, ultimately enhancing the accuracy and precision of Fexofenadine quantification in plasma samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

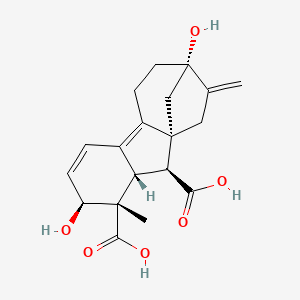

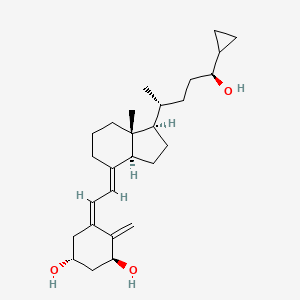

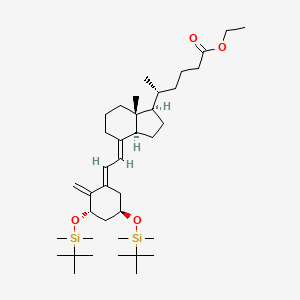

![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)

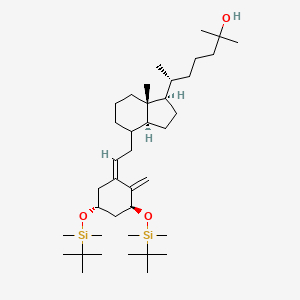

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)